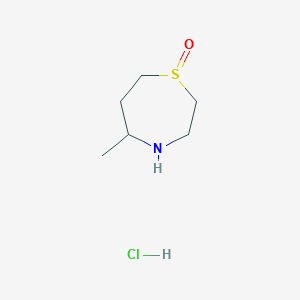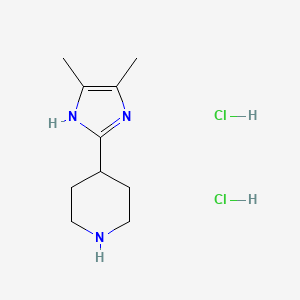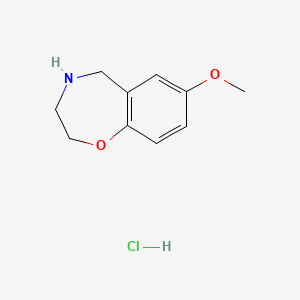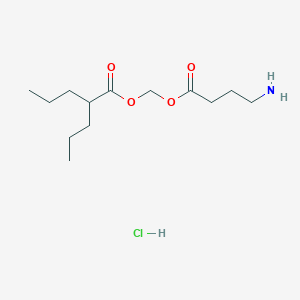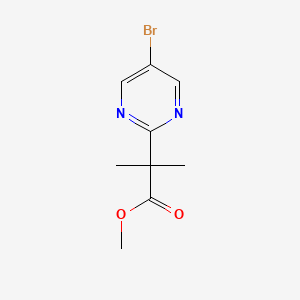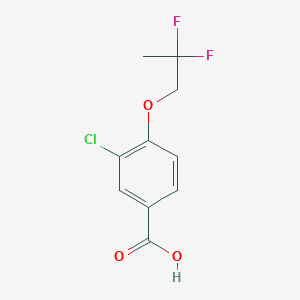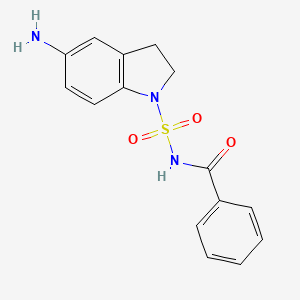![molecular formula C9H10ClN3O2S B1472569 Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester CAS No. 1131410-83-7](/img/structure/B1472569.png)
Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
概要
説明
Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a pyridine ring substituted with a chlorine atom and a thiourea moiety, which can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester typically involves the reaction of 4-chloro-2-aminopyridine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed for efficient large-scale production.
化学反応の分析
Types of Reactions
Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing its activity and selectivity.
類似化合物との比較
Similar Compounds
1-Ethoxycarbonyl-3-(4-chloro-phenyl)-thiourea: Similar structure but with a phenyl ring instead of a pyridine ring.
1-Ethoxycarbonyl-3-(4-methyl-pyridin-2-yl)-thiourea: Similar structure but with a methyl group instead of a chlorine atom.
1-Ethoxycarbonyl-3-(4-chloro-pyridin-2-yl)-urea: Similar structure but with an oxygen atom instead of a sulfur atom in the thiourea moiety.
Uniqueness
Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester is unique due to the presence of both the ethoxycarbonyl and thiourea groups, which can impart distinct chemical and biological properties. The chlorine atom on the pyridine ring can also influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
ethyl N-[(4-chloropyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-2-15-9(14)13-8(16)12-7-5-6(10)3-4-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHHOZNZAFCDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(Fluoromethyl)cyclopropyl]methanamine](/img/structure/B1472486.png)

![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)
![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)

